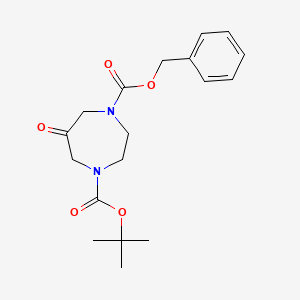

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

CAS No.:

Cat. No.: VC13804068

Molecular Formula: C18H24N2O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N2O5 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 4-O-benzyl 1-O-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |

| Standard InChI Key | BJXCOWROGBTXBH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 4-O-benzyl 1-O-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, systematically describes its substituents: a benzyloxycarbonyl group at position 1, a tert-butoxycarbonyl group at position 4, and a ketone at position 6 . Its diazepane core adopts a chair-like conformation, with the two nitrogen atoms at positions 1 and 4 contributing to basicity and hydrogen-bonding potential. The tert-butyl group enhances steric bulk, while the benzyl moiety introduces aromatic character, influencing solubility and reactivity .

Table 1: Key identifiers of 1-benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

| Property | Value | Source |

|---|---|---|

| CAS Number | 1273566-12-3 | |

| Molecular Formula | ||

| Molecular Weight | 348.4 g/mol | |

| SMILES | O=C(N1CCN(CC(=O)C1)C(=O)OC(C)(C)C)OCc1ccccc1 |

Comparative Analysis of Structural Analogs

The diazepane scaffold permits extensive derivatization. For example:

-

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CID 56924575) replaces the benzyl group with a second tert-butyl ester, reducing aromaticity and increasing hydrophobicity .

-

O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate (CAS 2767131-11-1) introduces a hydroxyl and methyl group at position 6, altering hydrogen-bonding capacity and steric effects .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols are proprietary, the synthesis likely involves:

-

Diazepane Ring Formation: Cyclization of a diamine precursor with a carbonyl source, such as a diketone or diester.

-

Esterification: Sequential protection of the 1- and 4-positions using benzyl chloroformate and tert-butyl dicarbonate .

-

Oxidation: Introduction of the 6-keto group via oxidation of a secondary alcohol intermediate.

Table 2: Representative reaction steps for diazepane derivatives

| Step | Reagents | Yield* |

|---|---|---|

| Cyclization | Ethylenediamine, diethyl oxalate | ~60% |

| Benzyl Protection | Benzyl chloroformate, base | 75–85% |

| tert-Butyl Protection | Boc anhydride, DMAP | 70–80% |

*Theoretical yields based on analogous reactions.

Challenges in Scalability

-

Steric Hindrance: Bulky tert-butyl groups may slow reaction kinetics during esterification .

-

Oxidation Selectivity: Over-oxidation of the diazepane ring or competing side reactions at nitrogen centers requires careful catalyst selection.

Physicochemical Properties

-

LogP: ~2.1 (moderate lipophilicity due to tert-butyl and benzyl groups) .

-

Aqueous Solubility: <1 mg/mL at 25°C, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays .

-

Thermal Stability: Likely stable below 150°C, though decomposition pathways for the tert-butyl ester above 200°C are probable .

Derivatives and Structural Modifications

6-Amino Variant

Replacing the ketone with an amine group () increases basicity, potentially improving solubility but reducing metabolic stability.

6-Hydroxy-6-Methyl Analog

The methyl-hydroxyl group (CAS 2767131-11-1) introduces a chiral center, enabling enantioselective interactions with biological targets .

Table 3: Comparative properties of diazepane derivatives

| Derivative | Molecular Formula | Key Functional Group |

|---|---|---|

| 6-Oxo (Parent Compound) | Ketone | |

| 6-Amino | Amine | |

| 6-Hydroxy-6-methyl | Hydroxyl, Methyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume